molecular formula C14H16N6Na2O10S2 B8220655 4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate

4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate

Cat. No.: B8220655
M. Wt: 538.4 g/mol
InChI Key: OYMRPZJTEIQWSU-IRTUOLCXSA-L
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Description

4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate is a chemical compound with the molecular formula C14H8N6Na2O6S2·4H2O. It is known for its application in enzyme immobilization through photo-crosslinking and is water-soluble over a wide pH range .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate typically involves the diazotization of 4,4’-diamino-2,2’-stilbenedisulfonic acid. This process includes the reaction of the diamino compound with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium azide to form the diazido derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow the same principles as laboratory synthesis, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate involves the generation of nitrene intermediates upon exposure to UV light. These intermediates can form covalent bonds with various substrates, leading to stable immobilization of enzymes or other biomolecules .

Properties

IUPAC Name

disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O6S2.2Na.4H2O/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;;;;;/h1-8H,(H,21,22,23)(H,24,25,26);;;4*1H2/q;2*+1;;;;/p-2/b2-1+;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMRPZJTEIQWSU-IRTUOLCXSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-90-3
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4,4'-diazidostilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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